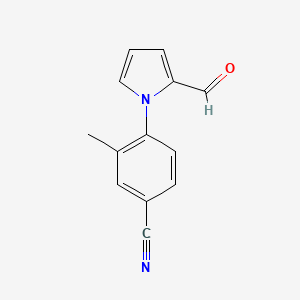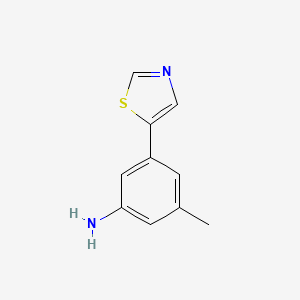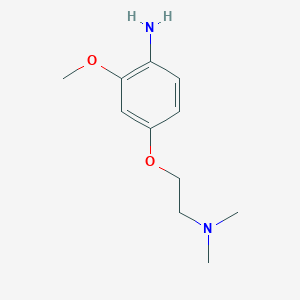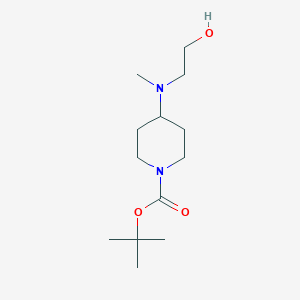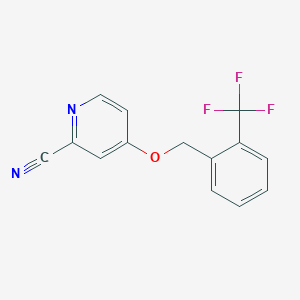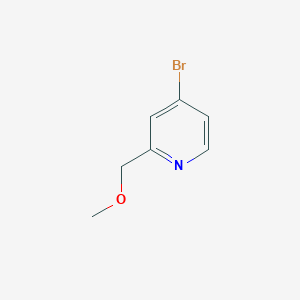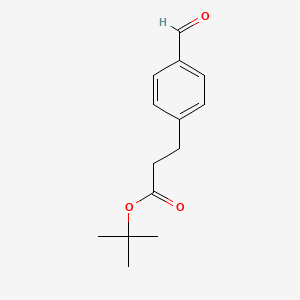
3-(4-Formylphenyl)-propionic acid tert-butyl ester
Vue d'ensemble
Description
“3-(4-Formylphenyl)-propionic acid tert-butyl ester” is a chemical compound with the molecular formula C12H15NO3 . It is also known by other names such as “tert-Butyl 4-formylphenylcarbamate” and "(4-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER" . The compound has a molecular weight of 221.25 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(4-Formylphenyl)-propionic acid tert-butyl ester” includes a carbamate group (OC(=O)N), a formyl group (C=O), and a tert-butyl group (C(CH3)3) . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Formylphenyl)-propionic acid tert-butyl ester” include a molecular weight of 221.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Applications De Recherche Scientifique
Synthesis and Complexation Behavior
The compound 3-(4-Formylphenyl)-propionic acid tert-butyl ester has been involved in the synthesis of new ligands and catalysts in organometallic chemistry. Specifically, it was used in the synthesis of a new diphosphite ligand which, when combined with rhodium, showed promising results in the hydroformylation of styrenes. This synthesis approach also led to the creation of new chelate metal complexes with metals like rhodium, palladium, and platinum, opening doors to a variety of applications in catalysis and material sciences (Mikhel et al., 2011).
Antioxidant Properties and Lubrication
Research has also focused on the antioxidant properties of similar compounds. For instance, antioxidant-modified esters synthesized with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were shown to be potential candidates for lubricating base oil due to their excellent thermal oxidation stability and antioxidation properties (Jing, 2012). Furthermore, polyolefin elastomer grafted with unsaturated hindered phenol esters derived from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid demonstrated enhanced antioxidant behavior and potential for prolonging the thermal stability of polymers (Manteghi et al., 2016).
Chemical Synthesis and Material Science
In material science, the compound played a role in the synthesis of a new intermolecular complex antioxidant, showcasing improved properties for industrial applications, such as in polypropylene (PP) to enhance its fluidity (Lijuan, 2008). Additionally, in the field of synthetic chemistry, the compound was involved in the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, an intermediate that holds significance for the structural-activity relationship studies of antitumor antibiotics (Li et al., 2013).
Propriétés
IUPAC Name |
tert-butyl 3-(4-formylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDFDOWBTQTZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Formylphenyl)-propionic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



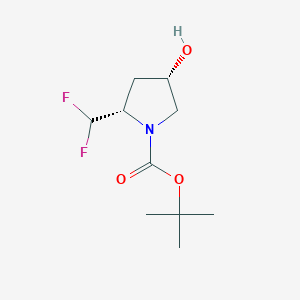
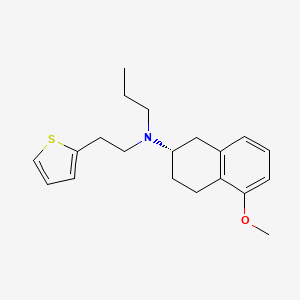
![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)
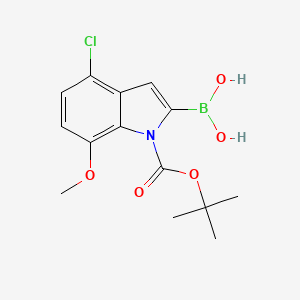
![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)
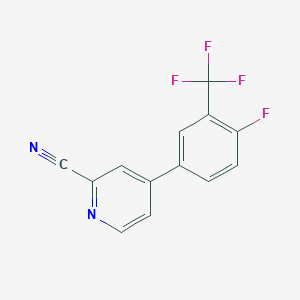
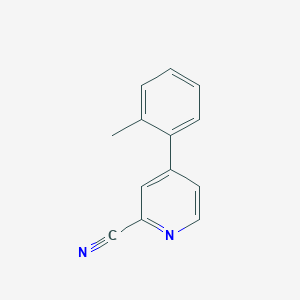
![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)
